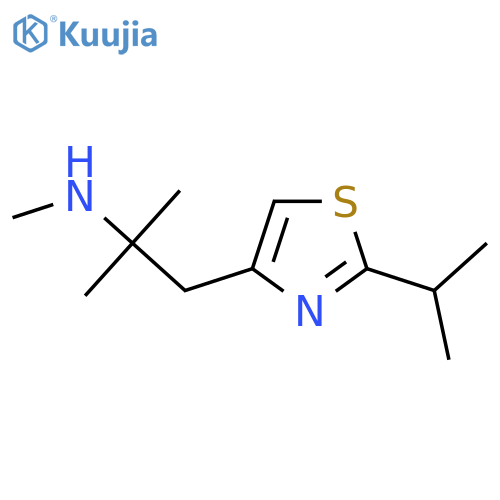

Cas no 2229400-42-2 (methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amine)

methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amine 化学的及び物理的性質

名前と識別子

-

- methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amine

- methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine

- 2229400-42-2

- EN300-1748468

-

- インチ: 1S/C11H20N2S/c1-8(2)10-13-9(7-14-10)6-11(3,4)12-5/h7-8,12H,6H2,1-5H3

- InChIKey: PTGWBVCYEMCTCT-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(C)(C)NC)N=C1C(C)C

計算された属性

- せいみつぶんしりょう: 212.13471982g/mol

- どういたいしつりょう: 212.13471982g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748468-0.25g |

methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine |

2229400-42-2 | 0.25g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1748468-0.1g |

methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine |

2229400-42-2 | 0.1g |

$1320.0 | 2023-09-20 | ||

| Enamine | EN300-1748468-1g |

methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine |

2229400-42-2 | 1g |

$1500.0 | 2023-09-20 | ||

| Enamine | EN300-1748468-2.5g |

methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine |

2229400-42-2 | 2.5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1748468-5g |

methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine |

2229400-42-2 | 5g |

$4349.0 | 2023-09-20 | ||

| Enamine | EN300-1748468-1.0g |

methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine |

2229400-42-2 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1748468-0.5g |

methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine |

2229400-42-2 | 0.5g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1748468-5.0g |

methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine |

2229400-42-2 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1748468-10.0g |

methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine |

2229400-42-2 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1748468-0.05g |

methyl({2-methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]propan-2-yl})amine |

2229400-42-2 | 0.05g |

$1261.0 | 2023-09-20 |

methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amine 関連文献

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amineに関する追加情報

Introduction to Methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amine and Its Significance in Modern Chemical Biology

Methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amine, identified by its CAS number 2229400-42-2, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and industrial relevance. The presence of multiple functional groups, including amines and alkyl chains, makes this molecule a versatile candidate for further research and development.

The structural complexity of Methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amine is a key factor in its potential utility. The thiazole core, a heterocyclic compound containing sulfur and nitrogen, is well-documented for its role in various biological processes. Specifically, thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of additional substituents, such as the propan-2-yl group and the amine moiety, further enhances the molecule's pharmacological profile.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiazole scaffolds. This interest is driven by the need for new drugs that can address emerging medical challenges more effectively. Methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amine has emerged as a promising candidate in this context. Its unique structure suggests potential interactions with biological targets that could lead to innovative treatments.

One of the most compelling aspects of Methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylophan}-2-y)amine is its ability to modulate enzyme activity. Enzymes are crucial biological catalysts that play a role in numerous metabolic pathways. By targeting specific enzymes, this compound could potentially interfere with disease-related processes. For instance, studies have shown that thiazole derivatives can inhibit kinases, which are enzymes involved in cell signaling pathways associated with cancer and inflammation.

The pharmacokinetic properties of Methyl({2-methyl-1-2(propan-2-y)}-1,3-thiazo-4-ylophan}- The synthesis of Methyl({2-methyl->1,> - - - - - -

2229400-42-2 (methyl({2-methyl-1-2-(propan-2-yl)-1,3-thiazol-4-ylpropan-2-yl})amine) 関連製品

- 2138268-30-9(2-({bicyclo4.1.0heptan-3-yl}methyl)-2H-1,2,3-triazol-4-amine)

- 1443305-89-2(2-{[cyclohexyl(methyl)amino]methyl}benzaldehyde)

- 1197332-52-7((3-Methoxy-2,5-dimethylphenyl)boronic acid)

- 2171611-73-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)

- 1415392-99-2(1-(3-aminopropoxy)-1-ethoxyethane)

- 1256360-23-2(4-(N-Cbz-N-isopropylamino)phenylboronic acid, pinacol ester)

- 2171915-28-7(5-(cyclopropylmethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbothioamide)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 128095-49-8(1-Deoxy-1-fluoro-2,3,4-triacetate Methyl Ester α-L-Idopyranuronic Acid)

- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)